molecular formula C14H11NO3 B1440930 3-(3-Aminocarbonylphenyl)benzoic acid CAS No. 1261997-49-2

3-(3-Aminocarbonylphenyl)benzoic acid

Cat. No.: B1440930
CAS No.: 1261997-49-2
M. Wt: 241.24 g/mol
InChI Key: PIFZQEAEPZKVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Substituted Benzoic Acid Derivatives in Scientific Inquiry

The journey into the world of substituted benzoic acids began with the discovery and characterization of benzoic acid itself. Biphenyl (B1667301) compounds and their derivatives have been a cornerstone of synthetic organic chemistry for over a century and a half. rsc.org Early investigations in the 19th century laid the groundwork for understanding how modifications to the basic benzoic acid structure could dramatically alter its physical and chemical properties. The development of synthetic methodologies, such as the Wurtz-Fittig and Ullmann reactions, and later the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, revolutionized the ability of chemists to create a vast array of substituted biphenyl and benzoic acid derivatives. rsc.org This synthetic versatility has allowed for the systematic exploration of structure-activity relationships, a fundamental concept in modern chemistry.

Significance of Aminocarbonylphenylbenzoic Acid Systems in Contemporary Chemical Sciences

The aminocarbonylphenylbenzoic acid framework, which characterizes 3-(3-Aminocarbonylphenyl)benzoic acid, holds particular importance in medicinal chemistry and materials science. The presence of both a carboxylic acid and an amide group within a biphenyl structure creates a molecule with specific electronic and hydrogen-bonding capabilities. These features are often crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Biphenyl carboxamide derivatives have been investigated for a range of therapeutic applications, including as antifungal agents, platelet-activating factor antagonists, and for their potential analgesic properties. chemicalbook.comnih.govnih.gov The rigid yet tunable nature of the biphenyl scaffold allows for the precise positioning of the functional groups to optimize interactions with biological macromolecules. mdpi.com This has made the aminocarbonylphenylbenzoic acid system a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

Detailed Research Findings

While specific, in-depth research exclusively focused on this compound is still emerging, a significant body of work on closely related biphenyl carboxamide derivatives provides a strong foundation for understanding its potential.

The synthesis of such biphenyl structures is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.orgresearchgate.netnih.govkochi-tech.ac.jpmdpi.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of 3-bromobenzamide (B114348) with 3-carboxyphenylboronic acid, or alternatively, 3-aminocarbonylphenylboronic acid with 3-bromobenzoic acid. researchgate.net

The reaction conditions for such couplings are well-established and generally involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The specific choice of these reagents can influence the reaction's efficiency and yield.

Table 1: General Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Aminobenzoic acidC₇H₇NO₂137.14178-180
Biphenyl-3-carboxylic acidC₁₃H₁₀O₂198.22164-168
This compoundC₁₄H₁₁NO₃241.25Not available

Note: Data for 3-Aminobenzoic acid and Biphenyl-3-carboxylic acid are included for comparative purposes as they represent constituent parts of the target molecule. Specific experimental data for this compound is not widely available in the cited literature.

The spectroscopic characterization of this compound would be crucial for confirming its structure. Based on the analysis of related compounds, the following spectral features would be expected:

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons of the amide and carboxylic acid groups would also give rise to characteristic signals. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all 14 carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and amide functional groups, as well as N-H stretching vibrations of the amide. docbrown.infoscribd.com

The research into biphenyl carboxamides has demonstrated their potential to interact with various biological targets. For instance, certain derivatives have shown inhibitory activity against enzymes, highlighting the importance of the three-dimensional arrangement of the functional groups for biological activity. nih.gov The specific substitution pattern in this compound, with the aminocarbonyl and benzoic acid moieties in a meta-meta' relationship, will dictate its unique conformational preferences and, consequently, its interaction with biological systems.

While detailed biological studies on this compound are not yet prevalent in the public domain, the established importance of the biphenyl carboxamide scaffold in medicinal chemistry strongly suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. mdpi.comdrughunter.com

Properties

IUPAC Name

3-(3-carbamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZQEAEPZKVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683289
Record name 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-49-2
Record name 3'-Carbamoyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3 3 Aminocarbonylphenyl Benzoic Acid

Established Synthetic Pathways for Analogous Benzoic Acid Systems

The synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid, a biphenyl (B1667301) derivative with both a carboxylic acid and an amide functional group, can be strategically planned through retrosynthetic analysis. This approach involves dissecting the target molecule into simpler, commercially available starting materials.

Multi-step Synthesis Approaches and Strategic Disconnections

A primary strategic disconnection for this compound is at the amide bond and the biaryl linkage. This suggests a convergent synthesis approach where the two phenyl rings are coupled, followed by the formation of the amide.

One plausible synthetic route commences with the palladium-catalyzed Suzuki-Miyaura coupling reaction. This powerful cross-coupling method is widely used to form carbon-carbon bonds between aryl halides and aryl boronic acids. In this context, a suitable starting pair would be 3-bromobenzoic acid and (3-carboxyphenyl)boronic acid. To prevent self-coupling and other side reactions, the carboxylic acid groups would likely require protection, for instance, as methyl esters.

Proposed Synthetic Pathway:

Protection of Carboxylic Acids: 3-Bromobenzoic acid and 3-aminobenzoic acid are converted to their corresponding methyl esters, methyl 3-bromobenzoate and methyl 3-aminobenzoate (B8586502), respectively. This is typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid.

Amide Formation: The amino group of methyl 3-aminobenzoate can be converted to the desired aminocarbonyl (amide) functionality. However, a more strategic approach involves coupling two different benzoic acid derivatives. A more direct route involves the coupling of methyl 3-bromobenzoate with a boronic acid derivative of the second ring.

Suzuki-Miyaura Coupling: Methyl 3-bromobenzoate can be coupled with (3-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like toluene/ethanol/water. This reaction would yield dimethyl 3,3'-biphenyldicarboxylate.

Selective Hydrolysis and Amide Formation: One of the ester groups of dimethyl 3,3'-biphenyldicarboxylate needs to be selectively hydrolyzed to the carboxylic acid. This can be a challenging step. A more robust approach would be to start with precursors where the functionalities are already differentiated.

Alternative Strategic Disconnection:

A more efficient route would involve the formation of the amide bond first, followed by the biaryl coupling.

Amide Formation: 3-Aminobenzoic acid can be reacted with isophthaloyl dichloride. However, this would lead to a symmetrical product. A more controlled approach is necessary.

Stepwise Approach: A more practical synthesis would involve the coupling of two different precursors. For instance, reacting 3-aminobenzoic acid with an activated derivative of isophthalic acid where one carboxylic acid group is protected.

A highly feasible route involves the following steps:

Starting Materials: 3-Iodobenzoic acid and 3-aminobenzoic acid.

Amide Formation: 3-Aminobenzoic acid is first converted to 3-aminobenzamide (B1265367) by activation of the carboxylic acid (e.g., to the acid chloride) followed by reaction with ammonia (B1221849).

Suzuki Coupling: The resulting 3-aminobenzamide can then be coupled with 3-iodobenzoic acid under Suzuki-Miyaura conditions to form the biaryl linkage. This approach, however, presents challenges with selectivity.

A more refined and commonly employed strategy in organic synthesis would be a convergent approach utilizing a Suzuki coupling as the key step:

StepReactant 1Reactant 2Reagents and ConditionsProduct
13-Bromobenzoic acidMethanolH₂SO₄ (cat.), RefluxMethyl 3-bromobenzoate
23-Formylphenylboronic acid1. Oxone, 2. NH₃1. Oxidation, 2. Amidation3-Aminocarbonylphenylboronic acid
3Methyl 3-bromobenzoate3-Aminocarbonylphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, RefluxMethyl 3-(3-aminocarbonylphenyl)benzoate
4Methyl 3-(3-aminocarbonylphenyl)benzoateLiOHTHF/H₂OThis compound

Optimization of Reaction Conditions for Yield and Selectivity

Suzuki-Miyaura Coupling: The choice of catalyst, base, and solvent system significantly impacts the efficiency of the Suzuki coupling. For instance, using a more active palladium catalyst like Pd(dppf)Cl₂ can often lead to higher yields and shorter reaction times. The base is critical for the transmetalation step, with common choices including sodium carbonate, potassium phosphate, and triethylamine. The solvent system must facilitate the dissolution of both the organic and inorganic reagents.

Amide Formation: The conversion of a carboxylic acid to an amide can be achieved through various coupling reagents. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) are effective but can generate byproducts that are difficult to remove. Alternative reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide cleaner reactions and higher yields.

Hydrolysis: The final hydrolysis of the methyl ester to the carboxylic acid is typically a straightforward reaction. However, care must be taken to avoid harsh conditions that could potentially hydrolyze the amide functionality. Using a mild base like lithium hydroxide (B78521) at room temperature is generally effective.

Emerging Synthetic Strategies for Aminocarbonylphenylbenzoic Acid Derivatives

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient and environmentally friendly methods.

Catalytic Methods in Benzoic Acid Synthesis

Recent advances in catalysis offer new avenues for the synthesis of benzoic acid derivatives. C-H activation is a particularly promising strategy that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials like aryl halides or boronic acids. For the synthesis of this compound, a direct arylation approach could potentially be employed, coupling two different benzoic acid derivatives through a palladium-catalyzed C-H/C-H cross-coupling. While still a developing field, these methods offer the potential for more atom-economical and step-efficient syntheses.

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Suzuki coupling, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For instance, exploring the use of water, ethanol, or supercritical CO₂ as reaction media. Recent research has demonstrated successful Suzuki couplings in aqueous systems.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the broader principle involves sourcing starting materials from renewable biological sources rather than petrochemicals.

Advanced Purification and Isolation Techniques in Organic Synthesis Research

The purification and isolation of the final product and intermediates are critical for obtaining a compound of high purity.

Crystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial for obtaining high-purity crystals. For a molecule like this compound, which contains both a polar carboxylic acid and a polar amide group, a mixture of polar solvents or a polar protic solvent might be effective for recrystallization.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds, silica (B1680970) gel chromatography can sometimes be challenging, and alternative stationary phases like alumina (B75360) or reverse-phase silica may be more suitable.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is the method of choice. This technique offers high resolution and can separate closely related impurities.

TechniquePrincipleApplication in Synthesis
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Purification of the final product and crystalline intermediates.
Column ChromatographySeparation based on differential adsorption of compounds onto a solid stationary phase.Purification of non-crystalline intermediates and removal of reaction byproducts.
Preparative HPLCHigh-resolution separation based on partitioning between a mobile and stationary phase under high pressure.Final purification to achieve high analytical purity (>99%).

Based on a comprehensive search of publicly available scientific databases and chemical literature, it has been determined that detailed experimental spectroscopic data for the specific compound This compound (also known as 3'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid , CAS Number: 1261997-49-2 ) is not available.

While basic properties such as molecular weight (241.25 g/mol ) and chemical formula (C₁₄H₁₁NO₃) are documented by chemical suppliers, published research containing the specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, Raman, and mass spectrometry data required to fulfill the detailed outline of the requested article could not be located.

The creation of a scientifically accurate and informative article focusing on the "Molecular Structure Elucidation and Spectroscopic Characterization" of a compound is contingent upon the availability of this primary research data. Generating such an article without access to the actual spectral analyses would result in speculation and scientific inaccuracy.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements for detailed, informative, and scientifically accurate content based on verifiable research findings for "this compound".

Molecular Structure Elucidation and Spectroscopic Characterization in Research Contexts

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

Without experimental crystallographic data, a detailed analysis of the crystal packing and intermolecular hydrogen bonding network is not possible. It can be hypothesized that the molecule would engage in extensive hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules. The primary amide group also possesses both donor (N-H) and acceptor (C=O) sites, which would contribute to a complex, three-dimensional hydrogen-bonded network. The specific arrangement and connectivity of these interactions, however, remain unknown.

Conformational Analysis in the Crystalline State

The conformation of 3-(3-Aminocarbonylphenyl)benzoic acid in the solid state is determined by the torsion angles between the two phenyl rings and the substituents. A key conformational feature would be the dihedral angle between the two aromatic rings. This angle is influenced by a balance of steric effects and the potential for intramolecular interactions. Analysis of related structures suggests that a non-coplanar arrangement of the phenyl rings is likely. However, the exact dihedral angles and the conformation of the carboxamide and carboxylic acid groups relative to their respective rings cannot be determined without experimental data.

Chemical Reactivity and Mechanistic Investigations of 3 3 Aminocarbonylphenyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions and Regioselectivity Studies

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and the regiochemical outcome on 3-(3-aminocarbonylphenyl)benzoic acid is complex due to the presence of multiple directing groups on two distinct phenyl rings. pearson.comuci.edu The reactivity of each ring and the positions of substitution are governed by the electronic properties of the substituents they bear.

Analysis of Directing Effects:

Ring A (Benzoic Acid Moiety): This ring contains a carboxylic acid group (-COOH) and a 3-aminocarbonylphenyl group as substituents.

The -COOH group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of electrophilic attack. libretexts.orgunizin.org

The 3-aminocarbonylphenyl group acts as a phenyl substituent, which is generally considered weakly activating and ortho, para-directing. pearson.com However, its influence is modulated by the deactivating aminocarbonyl group on the second ring.

Ring B (Aminocarbonylphenyl Moiety): This ring is substituted with an aminocarbonyl (amide, -CONH₂) group and a 3-carboxyphenyl group.

The -CONH₂ group is a deactivating, meta-directing group.

The 3-carboxyphenyl group is also an electron-withdrawing and deactivating substituent.

Predicted Regioselectivity: Given that both rings are substituted with at least one deactivating group, electrophilic substitution requires forcing conditions. The substitution is predicted to occur preferentially on the ring that is least deactivated. The phenyl substituent on Ring A is less deactivating than the carboxyphenyl substituent on Ring B. Therefore, Ring A is expected to be the primary site of electrophilic attack.

The directing effects on Ring A are conflicting. The powerful meta-directing influence of the -COOH group will strongly favor substitution at the positions meta to it (C4 and C6). The phenyl group at C3 directs ortho (C2, C4) and para (C6). The confluence of these effects suggests that substitution will predominantly occur at the C4 and C6 positions, which are meta to the carboxyl group and either ortho or para to the phenyl group. Steric hindrance might slightly favor substitution at the C6 position over the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ring A
PositionRelation to -COOHRelation to Phenyl GroupPredicted Reactivity
2orthoorthoDisfavored (deactivated by -COOH)
4metaorthoFavored
5orthometaDisfavored (deactivated by -COOH)
6metaparaFavored

Functional Group Transformations and Derivatization Strategies

The carboxylic acid and amide functional groups are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. libretexts.orgbyjus.com The reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing the water formed. libretexts.org For sterically hindered benzoic acids, alternative methods, such as reaction with alkyl halides under basic conditions, can be employed. researchgate.net

Amidation: Direct reaction of the carboxylic acid with an amine to form a new amide is generally inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. researchgate.netrsc.org

Use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions. chemistrysteps.comlibretexts.org

Table 2: Common Derivatization Reactions of the Carboxylic Acid Moiety
TransformationReagentsProduct
EsterificationR-OH, H⁺ (e.g., H₂SO₄)Ester (-COOR)
Amidation1. SOCl₂ or (COCl)₂ 2. R₂NHAmide (-CONR₂)
R₂NH, DCC or EDC

The primary amide group (-CONH₂) can also undergo several important transformations:

Hydrolysis: Under strong acidic or basic conditions with heating, the amide can be hydrolyzed back to a carboxylic acid and ammonia (B1221849) (or an ammonium/amide ion, depending on the pH). numberanalytics.comlibretexts.org This reaction breaks the carbon-nitrogen bond via a nucleophilic acyl substitution mechanism. numberanalytics.com

Dehydration: Treatment with strong dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) converts the primary amide into a nitrile (-C≡N). chemistrysteps.comyoutube.com

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. It involves treating the amide with bromine (Br₂) or another halogen in a strong aqueous base like NaOH. chemistrylearner.comwikipedia.org The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine and carbon dioxide. wikipedia.orgyoutube.com Applying this to the aminocarbonyl group of the target molecule would result in the formation of a 3-aminophenyl group.

Oxidative and Reductive Transformations of the Aromatic System

Oxidative Transformations: The biphenyl (B1667301) core of the molecule is generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to the degradation and oxidative ring-opening of the aromatic systems. acs.orgresearchgate.net Unlike alkylbenzenes, there are no benzylic positions that can be selectively oxidized.

Reductive Transformations: Both the carboxylic acid and amide groups, as well as the aromatic rings, can be reduced under specific conditions.

Reduction of Functional Groups: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and amides. masterorganicchemistry.comchadsprep.com

The -COOH group is reduced to a primary alcohol (-CH₂OH). libretexts.org

The -CONH₂ group is reduced to a primary amine (-CH₂NH₂). chemistrysteps.comucalgary.ca Notably, sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce either of these functional groups. ucalgary.ca

Reduction of Aromatic Rings (Hydrogenation): The aromatic rings can be reduced to cyclohexyl rings through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas, elevated temperatures, and a metal catalyst such as platinum (Pt), palladium (Pd), or rhodium (Rh). researchgate.net Studies on the hydrogenation of biphenyl itself show that the reaction proceeds sequentially, first forming cyclohexylbenzene (B7769038) and then bicyclohexyl (B1666981) under forcing conditions. researchgate.netelsevierpure.com

Table 3: Selective Reduction of Functional Groups in this compound
Functional GroupReagentProduct
Carboxylic Acid (-COOH)LiAlH₄, then H₃O⁺Primary Alcohol (-CH₂OH)
Amide (-CONH₂)LiAlH₄, then H₃O⁺Amine (-CH₂NH₂)
Aromatic RingsH₂ (high pressure), Pt/C or Rh/C (high temp.)Cyclohexyl Rings

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analysis

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq The electrophile first attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu This step is typically the rate-determining step. In the second, faster step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. uomustansiriyah.edu.iq Kinetic studies on deactivated systems, such as those containing a carboxyl group, show significantly slower reaction rates compared to benzene, which can be quantified using Hammett plots to correlate substituent effects with reaction rates. dalalinstitute.com

Fischer Esterification: The mechanism involves several equilibrium steps. libretexts.org It begins with the acid-catalyzed protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. byjus.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. youtube.com Kinetic studies on the esterification of benzoic acid have shown the reaction to be first order with respect to the carboxylic acid, with activation energies for the forward reaction being in the range of 45-66 kJ/mol, depending on the catalyst and conditions. researchgate.netdnu.dp.uaresearchgate.net

Spectroscopic Analysis: The progress of these reactions can be monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Can be used to follow the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester at a different frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the conversion of reactants to products by observing changes in chemical shifts of protons and carbons adjacent to the reacting functional groups.

Mass Spectrometry (MS): Can be used to identify products and intermediates by their mass-to-charge ratio, confirming the success of a transformation. Isotopic labeling studies, analyzed by MS, have been instrumental in confirming mechanistic details, such as which oxygen atom is eliminated during esterification. acs.org

Computational Chemistry and Theoretical Modeling of 3 3 Aminocarbonylphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule at the atomic level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are powerful techniques for this purpose.

DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational efficiency. nasa.govnasa.gov These methods calculate the electron density of a molecule to determine its energy. Ab initio methods, like Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data.

For 3-(3-Aminocarbonylphenyl)benzoic acid, geometry optimization would involve starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to find the minimum energy conformation. The process would also yield important geometric parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nasa.gov Vibrational frequency analysis is typically performed following optimization to confirm that the obtained structure is a true energy minimum.

Table 1: Example of Optimized Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.41 118 - 121 0 - 1
C=O 1.23 - -
C-O 1.35 - -
O-H 0.97 - -
C-N 1.36 - -

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Example of FMO Analysis for a Benzoic Acid Derivative (Illustrative)

Parameter Energy (eV)
HOMO -6.30
LUMO -2.24
Energy Gap (ΔE) 4.06

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to explore its conformational landscape by modeling the rotation around its flexible bonds. This would help in identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water, MD can provide insights into its solution behavior, including solvation effects and interactions with solvent molecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Sites and Calculation of Ligand-Protein Interaction Energies

In a molecular docking study involving this compound, the molecule would be treated as a ligand and docked into the active site of a target protein. The docking algorithm would explore various possible binding poses of the ligand within the receptor's binding pocket and score them based on a scoring function. This process predicts the most likely binding mode of the ligand.

Once the binding pose is predicted, the interaction energies between the ligand and the protein can be calculated. These energies are composed of various components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The analysis of the docked complex can reveal key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts.

Table 3: Example of Ligand-Protein Interaction Energies (Illustrative)

Interaction Type Energy (kJ/mol)
Total Interaction Energy -239.3
Electrostatic Energy -139.6
van der Waals Energy -221.6
Repulsion Energy 211.0
Polarization Energy -39.5

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions in Complexes

The molecular architecture of this compound, featuring both a carboxylic acid group and an aminocarbonyl (carboxamide) group, predisposes it to participate in a variety of hydrogen bonding interactions. These interactions are fundamental to its crystal packing, solubility, and its ability to bind to biological targets. Computational studies on analogous structures, such as biphenyl-3,3'-dicarboxylic acid and other benzoic acid derivatives, reveal common hydrogen bonding motifs that are highly likely to be observed in complexes of this compound. nih.gov

One of the most prevalent motifs for carboxylic acids is the formation of a cyclic R22(8) hydrogen-bond dimer. nih.gov In this arrangement, the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of a second molecule, and vice versa. This creates a stable, eight-membered ring structure. Beyond this self-association, the aminocarbonyl group introduces further possibilities for hydrogen bonding. The amide N-H protons can act as hydrogen bond donors, while the amide carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of extended one-dimensional chains or more complex two- and three-dimensional supramolecular networks.

Table 1: Predicted Hydrogen Bonding Parameters in a Dimer of this compound

Interaction Type Donor Atom Acceptor Atom H···A Distance (Å) (Predicted) D-H···A Angle (°) (Predicted)
Carboxylic Acid Dimer O-H O=C 1.6 - 1.8 170 - 180
Amide Chain N-H O=C (amide) 1.8 - 2.0 160 - 175
Acid-Amide Interaction O-H O=C (amide) 1.7 - 1.9 165 - 180
Amide-Acid Interaction N-H O=C (acid) 1.9 - 2.1 155 - 170

Note: The data in this table is predictive and based on typical values for these functional groups found in computational studies of related molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not extensively documented, studies on related benzoylaminobenzoic acid derivatives and other benzoic acids provide a framework for understanding which molecular descriptors are likely to be significant. nih.govdergipark.org.trnih.gov

For a molecule like this compound, a predictive QSAR model for a specific biological activity (e.g., enzyme inhibition) would typically be developed using a set of structurally related analogues. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation.

Key descriptors that are often found to be important in QSAR models of benzoic acid derivatives include:

Lipophilicity (logP): This describes the compound's partitioning between an oily and an aqueous phase and is crucial for membrane permeability and reaching biological targets. nih.gov

Electronic Descriptors: Parameters such as Hammett constants, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) quantify the electronic nature of the molecule and its ability to engage in electrostatic or charge-transfer interactions.

Steric Descriptors: Molar refractivity, molecular volume, and specific steric parameters (e.g., Taft steric parameters) account for the size and shape of the molecule, which is critical for fitting into a binding site.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and degree of branching.

A hypothetical QSAR model for a series of derivatives of this compound might take the form:

pIC50 = a(logP) - b(LUMO) + c(MR) + d

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, and c are coefficients determined by the regression analysis. Such models are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds with potentially enhanced activity.

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

Descriptor Class Specific Descriptor Example Relevance
Lipophilic logP Membrane permeability, hydrophobic interactions
Electronic LUMO Energy Electron acceptor capability, reactivity
Steric Molar Refractivity (MR) Molecular volume, polarizability, binding site fit
Topological Wiener Index Molecular branching and compactness
Quantum Chemical Dipole Moment Polarity, long-range intermolecular interactions

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a unique picture of the molecule's shape and its environment within the crystal.

For this compound, a Hirshfeld surface analysis would be performed on its crystal structure (if available). The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. This allows for the immediate visualization of hydrogen bonds and other close contacts.

A key output of this analysis is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The distribution and features of this plot provide a quantitative summary of the types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to O···H/H···O and N···H/H···N interactions, indicative of the prevalent hydrogen bonding. A significant proportion of H···H contacts would also be expected, representing the van der Waals surface of the molecule. C···H/H···C contacts can reveal the presence of C-H···π interactions.

Studies on isophthalic acid derivatives, which share the same core benzene-1,3-dicarboxylic acid structure, demonstrate that H···H, O···H/H···O, and C···H/H···C interactions are the major contributors to the crystal packing. nih.govnih.gov The relative contributions of these interactions can be quantified from the fingerprint plots, providing a detailed understanding of the forces governing the supramolecular assembly.

Table 3: Predicted Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%) Significance
H···H 40 - 50 Represents the majority of the molecular surface
O···H / H···O 20 - 30 Quantifies the strong O-H···O and C-H···O hydrogen bonds
N···H / H···N 5 - 15 Quantifies the N-H···O hydrogen bonds
C···H / H···C 10 - 20 Indicates C-H···π interactions and other van der Waals contacts
C···C < 5 Potential for π-π stacking interactions

Note: This data is an estimation based on Hirshfeld analyses of structurally similar compounds containing carboxylic acid and amide functionalities.

Biological and Biomedical Research Investigations of 3 3 Aminocarbonylphenyl Benzoic Acid and Its Derivatives

Pharmacological Target Identification and Validation Studies

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of any compound. For derivatives of 3-(3-Aminocarbonylphenyl)benzoic acid, research has focused on their interactions with key enzymes and cellular receptors.

Poly(ADP-ribose) Polymerases (PARPs): The aminobenzamide structural component is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerases (PARPs). PARP-1 is a key enzyme in the DNA repair process, and its overactivation in response to oxidative stress can lead to cellular energy depletion and cell death. 3-Aminobenzamide (B1265367) (3-AB), a structural analog of the aminocarbonylphenyl moiety, is a known PARP-1 inhibitor. jcritintensivecare.org Inhibition of PARP by 3-AB has been shown to protect against cellular dysfunction in various pathophysiological conditions, including septic shock, by preventing the depletion of NAD+ and subsequent energy failure. jcritintensivecare.org Overactivation of PARP-1 can facilitate the expression of multiple transcription factors involved in inflammation, and its inhibition is a strategy to reduce tissue injury. jcritintensivecare.org In the context of cancer, PARP cleavage is a hallmark of apoptosis, and compounds that modulate this pathway are of significant interest. nih.gov

Carbonic Anhydrase (CA) Isozymes: Carbonic anhydrases are a family of metalloenzymes crucial for processes like pH homeostasis and respiration. nih.govmdpi.com The inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. nih.govresearchgate.net While direct studies on this compound are limited, the broader class of benzoic acid and sulfonamide derivatives has been extensively investigated for CA inhibitory activity. nih.govresearchgate.net For instance, novel pyrazolo[4,3-c]pyridine sulfonamides and other benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.govmdpi.com Some of these derivatives exhibit low nanomolar inhibition constants and show selectivity for tumor-associated isoforms like hCA IX and hCA XII over the cytosolic hCA I and II. researchgate.netnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Selected Benzenesulfonamide Derivatives

Compound TypeTarget IsozymeInhibition Constant (Ki)Reference
Sulfonyl Semicarbazide DerivativehCA I15.8 nM nih.gov
Sulfonyl Semicarbazide DerivativehCA II3.5 nM nih.gov
Sulfonyl Semicarbazide DerivativehCA IX10.4 nM nih.gov
Sulfonyl Semicarbazide DerivativehCA XII4.5 nM nih.gov
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA IMore potent than Acetazolamide mdpi.com
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA IIBetter activity than Acetazolamide mdpi.com

Derivatives containing the 3-amide benzoic acid scaffold have been identified as potent antagonists of the P2Y14 receptor (P2Y14R). researchgate.net This G protein-coupled receptor is activated by UDP-glucose and plays a significant role in the innate immune system, particularly in mediating inflammatory responses by activating neutrophil motility. nih.govnih.gov Antagonism of P2Y14R is therefore a promising therapeutic strategy for inflammatory diseases. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on various 3-amide benzoic acid derivatives have led to the development of highly potent P2Y14R antagonists with IC50 values in the low nanomolar range. researchgate.net For example, compound 16c from one study showed an IC50 of 1.77 nM, comparable to the most potent known P2Y14R antagonists. researchgate.net These antagonists have been shown to reduce inflammation in animal models of asthma and chronic pain. nih.gov The central m-benzoic acid core is crucial for activity, while modifications to other parts of the molecule can enhance potency and improve pharmacokinetic properties like aqueous solubility and metabolic stability. researchgate.netnih.gov

In Vitro Biological Activity Profiling

The therapeutic potential of this compound and its derivatives has been further explored through a variety of in vitro assays to profile their biological activities.

Benzoic acid and its derivatives are known to possess broad-spectrum antimicrobial properties and are used as preservatives in food and cosmetic products. researchgate.net Their mechanism of action often involves disrupting bacterial cell homeostasis by transporting H+ ions into the cytoplasm. researchgate.net

Studies on various benzoic acid derivatives have demonstrated efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The antimicrobial activity is often structure-dependent. For instance, modification of the carboxylic acid group can have strain-specific effects on antimicrobial properties. mdpi.com While some ester and amide derivatives of cinnamic acid (a related structure) showed comparable activity to the parent compound against E. coli and S. aureus, modified benzoic acid was found to be less active against a drug-resistant strain of S. aureus. mdpi.com Other research has shown that coumarin-3-carboxylic acid, another related scaffold, exhibits strong in vitro activity against a range of plant pathogenic bacteria. frontiersin.org

Table 2: In Vitro Antimicrobial Activity of Benzoic Acid and Related Derivatives

CompoundBacterial StrainActivity Metric (EC50/MIC)ObservationReference
Coumarin-3-carboxylic acidXanthomonas axonopodis26.64 µg/mL (EC50)Strong in vitro activity frontiersin.org
Coumarin-3-carboxylic acidDickeya zeae40.73 µg/mL (EC50)Strong in vitro activity frontiersin.org
Modified Benzoic AcidDrug-resistant S. aureusN/ALess active than benzoic acid mdpi.com
Benzoic Acid DerivativesE. coli and Bacillus subtilisN/AInhibit active uptake of amino acids researchgate.net

The benzoic acid scaffold is present in numerous compounds investigated for anticancer properties. Research has shown that benzoic acid and its derivatives can exert cytotoxic effects on various cancer cell lines, including those from the prostate, colon, and kidney. nih.gov The mechanisms underlying this cytotoxicity are diverse and often involve the induction of apoptosis.

One notable mechanism for benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). dergipark.org.trnih.gov HDACs are key enzymes in gene regulation, and their inhibition can prevent the expression of oncogenes, leading to the retardation of cancer cell growth. nih.gov For example, dihydroxybenzoic acid has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and cellular apoptosis mediated by Caspase-3. nih.gov

A specific derivative, 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE), demonstrated a potent cancericidal effect on human leukemia, lymphoma, prostate, and colon cancer cell lines, with IC50 values often below 1 µg/mL. nih.gov This effect was mediated by apoptosis, as evidenced by DNA fragmentation and the activation of caspases. nih.gov Specifically, 3-BAABE was found to activate a specific apoptotic pathway through the apical caspase-9, leading to the subsequent activation of effector caspases-3 and -6 and the cleavage of PARP. nih.gov

Table 3: Cytotoxic Effects of 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE)

Cancer Cell Line TypeIC50 ValueReference
Human Leukemia & Lymphoma< 0.2 µg/mL nih.gov
Prostate Cancer0.8 to 0.88 µg/mL nih.gov
Colon Cancer0.8 to 0.88 µg/mL nih.gov
Ductal Cancer0.8 to 0.88 µg/mL nih.gov
Kidney Cancer0.8 to 0.88 µg/mL nih.gov

As discussed in the context of receptor binding, 3-amide benzoic acid derivatives are effective modulators of inflammatory responses, primarily through their antagonism of the P2Y14 receptor. researchgate.net This receptor is implicated in a variety of inflammatory conditions. nih.gov

Beyond P2Y14R, the anti-inflammatory properties of benzoic acid derivatives have been linked to other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Certain benzoxazine derivatives, which share structural similarities, have been shown to selectively inhibit COX-2. researchgate.net Simple phenolic acids derived from hydroxybenzoic acid have also demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2) and interleukin-6 (IL-6), as well as the expression of COX-2 in macrophage cell lines. mdpi.com This body of research indicates that the benzoic acid scaffold is a versatile template for developing agents that can modulate inflammatory pathways through multiple mechanisms. nih.govmdpi.com

Mechanistic Studies of Biological Action

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

The entry of this compound and its derivatives into cells is a critical first step for their biological activity. While specific transport studies on this exact molecule are not extensively documented in publicly available literature, the cellular uptake of small molecule aromatic acids is generally governed by several key mechanisms. Small molecules can cross the cell membrane via passive diffusion, driven by a concentration gradient, or through carrier-mediated transport involving specific protein transporters. nih.gov

For structurally related benzoic acid derivatives, transport can be facilitated by membrane proteins. For instance, in yeast, permeases belonging to the major facilitator superfamily (MFS) have been identified as transporters for hydroxyderivatives of benzoic acid. nih.gov The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, play a significant role in determining the predominant uptake mechanism.

Once inside the cell, the intracellular distribution of small molecules is not uniform. It is influenced by factors like binding to intracellular macromolecules and sequestration within organelles. nih.govnih.gov The acidity of the compound can lead to its accumulation in specific compartments. For example, weakly basic drugs are known to become protonated and trapped within acidic organelles like lysosomes. nih.govelifesciences.orgelifesciences.org Conversely, acidic small molecules tend to diffuse more freely within the cell cytoplasm and nucleus. nih.govelifesciences.orgelifesciences.org The distribution is crucial as the molecule must reach its specific intracellular target to exert its effect, and unwanted accumulation in non-target sites can lead to side effects. nih.gov

The main pathways for cellular uptake of molecules and particles are endocytosis and, for some cell types, phagocytosis. beilstein-journals.orgmdpi.com Endocytosis can be further divided into pinocytosis (for fluids and small molecules) and phagocytosis (for larger particles). beilstein-journals.orgmdpi.com Pinocytosis includes several distinct pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which occur in most cell types. mdpi.comdovepress.com The specific pathway utilized can depend on the properties of the molecule and the cell type involved. beilstein-journals.org

Elucidation of Molecular Mechanisms Underlying Biological Efficacy and Selectivity

Research into the molecular mechanisms of aminobenzoic acid derivatives has provided significant insights into their biological actions. A notable study using high-resolution cryogenic electron microscopy (cryo-EM) has elucidated how certain aminobenzoic acid derivatives interact with the ribosome, the cellular machinery responsible for protein synthesis. nih.govacs.org

This research revealed that when derivatives like meta-aminobenzoic acid (mABZ) are present in the aminoacyl-tRNA site (A-site) of the ribosome's peptidyl transferase center (PTC), their rigid aromatic structure sterically hinders the necessary conformational changes for efficient peptide bond formation. nih.govacs.org Specifically, the aromatic ring blocks the positioning of nucleotide U2506, which in turn prevents the rearrangement of U2585. nih.govacs.org This disruption of the "induced fit" mechanism is a key reason for their reduced efficiency in protein synthesis compared to natural amino acids. nih.gov

Furthermore, the presence of these aminobenzoic acid derivatives within the PTC disrupts the organized network of water molecules that is crucial for the proton transfer steps required during peptide bond formation. nih.gov This interference with the proton shuttle mechanism provides another layer to the mechanistic basis for their biological effect on ribosomal activity. nih.gov

On a broader scale, derivatives of 3-aminobenzoic acid have been investigated as antagonists for cellular receptors. For example, a series of 3-amide benzoic acid derivatives were identified as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory processes. nih.govnih.gov The activation of the P2Y14 receptor by molecules like UDP-glucose, which can be released from stressed or damaged cells, triggers inflammatory responses. nih.govnih.gov Antagonists based on the 3-aminocarbonylphenyl benzoic acid scaffold can block this signaling, suggesting a therapeutic potential in inflammatory diseases. nih.gov The selectivity of these compounds for the P2Y14 receptor over other P2Y receptor subtypes is a critical aspect of their development as targeted therapies.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Systematic Exploration of Structural Modifications and Their Impact on Activity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound and related benzoic acids, systematic modifications of the core scaffold have been explored to optimize potency and selectivity for various biological targets.

In the development of P2Y14 receptor antagonists, modifications to different regions of the parent molecule, including the central m-benzoic acid core, have been explored. nih.gov Studies have shown that the nature and position of substituents on the phenyl rings and the linker groups are crucial for high-affinity binding to the receptor.

For other benzoic acid derivatives, SAR studies have identified key features for different biological activities. For instance, in a series of synthetic benzoic acid derivatives tested for anti-sickling properties, specific substitutions on the phenyl ring were found to be critical for activity. A quantitative structure-activity relationship (QSAR) model predicted that derivatives such as p-toluic acid, p-chlorobenzoic acid, and m-chlorobenzoic acid would be active. Similarly, for 4-substituted-3-amino-5-sulfamoylbenzoic acid derivatives, the nature of the substituent at the 4-position significantly influences their diuretic activity. acs.org

The following table summarizes representative SAR findings for various benzoic acid derivatives, illustrating the impact of structural changes on biological outcomes.

Compound Series Structural Modification Impact on Biological Activity Target/Assay
3-Amide Benzoic AcidsModification of the amide substituent and the second phenyl ring.Altered potency and selectivity as P2Y14 receptor antagonists.P2Y14 Receptor Binding
Synthetic Benzoic AcidsIntroduction of chloro, bromo, nitro, and iodo groups at the meta or para position.Predicted to have anti-sickling properties.Anti-sickling Activity Model
4-Substituted-3-amino-5-sulfamoylbenzoic acidsVariation of the substituent at the 4-position (e.g., phenoxy, anilino, benzyl).Significant changes in diuretic potency.Diuretic Activity in vivo
2,4-dichloro-5-sulfamoylbenzoic acidsSubstitution on the sulfamoyl nitrogen with various aryl/alkyl groups.Compound with a 2-nitrophenyl group (3c) showed 5-fold higher α-glucosidase inhibitory activity than the standard, acarbose. nih.govα-glucosidase and α-amylase inhibition
para-Aminobenzoic acid (PABA) Schiff basesDerivatization with different aromatic aldehydes (e.g., salicylaldehydes, 5-nitrofurfural).Resulted in potent broad-spectrum antifungal properties (MIC ≥ 7.81 µM) and cytotoxicity against HepG2 cancer cells (IC50 ≥ 15.0 µM). mdpi.comAntimicrobial and Cytotoxic Assays

This table is generated based on data from multiple sources for illustrative purposes.

Pharmacophore Modeling and Strategies for Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert its activity. dovepress.comresearchgate.net A pharmacophore model, or query, typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. researchgate.net

This approach is particularly valuable when a high-resolution structure of the target protein is unavailable (ligand-based design) or can be used in conjunction with a known protein structure (structure-based design). mdpi.com For derivatives of this compound, pharmacophore models can be generated based on a set of known active and inactive analogs.

The general workflow for developing and using a pharmacophore model involves:

Training Set Selection: A diverse set of molecules with known biological activities against the target of interest is compiled.

Conformational Analysis: The possible 3D conformations of the training set molecules are generated.

Feature Identification and Alignment: Common chemical features present in the active molecules are identified and aligned to create a 3D pharmacophore hypothesis.

Model Validation: The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules (test set).

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. dovepress.com

Once initial "hit" compounds are identified, lead optimization strategies are employed. This involves iterative chemical synthesis and biological testing of new analogs designed to improve properties such as:

Potency: Enhancing the binding affinity for the target.

Selectivity: Reducing binding to off-target proteins to minimize side effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

By understanding the key pharmacophoric features, chemists can rationally design modifications to the lead compound's scaffold to enhance interactions with the target, for example, by adding a hydrogen bond donor to interact with a specific amino acid residue in the binding pocket.

Computational Approaches in Drug Discovery and Development (e.g., ADMET Prediction and Druggability Assessment)

In modern drug discovery, computational (in silico) methods are indispensable for predicting the pharmacokinetic and toxicological properties of drug candidates early in the development process. nih.gov This practice, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify compounds with unfavorable properties that are likely to fail in later, more expensive stages of clinical development. researchgate.net

For derivatives of this compound, various computational tools and web servers, such as ADMETlab 2.0 and SwissADME, can be used to predict a wide range of properties. stmjournals.com These platforms use quantitative structure-activity relationship (QSAR) models and other algorithms to correlate a molecule's chemical structure with its likely ADMET profile. nih.govnih.gov

Key ADMET parameters that are commonly evaluated in silico include:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model of the intestinal wall), and blood-brain barrier (BBB) penetration. rsc.org

Distribution: Estimation of plasma protein binding (PPB) and volume of distribution (VD), which affect how a drug is distributed throughout the body.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6).

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Assessment of potential toxicities such as hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG channel inhibition), mutagenicity (Ames test), and carcinogenicity.

The following table provides an example of a typical in silico ADMET profile predicted for a hypothetical drug candidate.

Parameter Predicted Property Significance
Absorption
Human Intestinal Absorption (HIA)HighGood absorption from the gut is likely.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) PermeationLow / Non-penetrantCompound is unlikely to cross into the brain, which can be desirable to avoid central nervous system side effects. rsc.org
Distribution
Plasma Protein Binding (PPB)>90%High binding may limit the concentration of free drug available to act on the target.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 SubstrateYesThe compound is likely to be metabolized by a major drug-metabolizing enzyme.
Toxicity
hERG InhibitionNon-inhibitorLow risk of causing cardiac arrhythmia.
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
HepatotoxicityLow riskPredicted to be non-toxic to the liver.

This table represents a hypothetical ADMET prediction for an illustrative drug candidate.

By integrating these computational predictions, researchers can prioritize which compounds to synthesize and advance to more rigorous in vitro and in vivo testing, thereby improving the efficiency and success rate of the drug discovery and development pipeline.

Based on a comprehensive search of available literature, there is currently insufficient public research and data specifically concerning the chemical compound "this compound" to generate a detailed article on its applications in advanced materials science and polymer chemistry as outlined. The requested topics—including its specific use as a monomer, condensation polymerization mechanisms, integration into functional materials, and role in azo dye development—are not documented in the accessible scientific papers and chemical databases.

The functional groups present in "this compound"—a carboxylic acid and a carboxamide (aminocarbonyl) group on a biphenyl (B1667301) framework—suggest it could theoretically act as a monomer in polymer synthesis. The carboxylic acid could participate in condensation reactions to form polyesters or, if the amide were hydrolyzed to an amine, polyamides. However, without specific studies, any discussion of reaction kinetics, polymer properties, or applications would be purely speculative. Similarly, its potential role in azo dye chemistry is not described.

Due to the strict requirement for scientifically accurate and detailed research findings and the lack of such information for this specific compound, it is not possible to fulfill the request as outlined.

Applications in Advanced Materials Science and Polymer Chemistry

Role in Azo Dye and Pigment Development

Advanced Colorant Technologies Incorporating Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of advanced colorants, including high-performance pigments and functional dyes. researchgate.net These materials are designed to offer superior properties such as high lightfastness, thermal stability, chemical resistance, and specific color characteristics. "3-(3-Aminocarbonylphenyl)benzoic acid" can be envisioned as a valuable intermediate in the creation of such advanced colorants.

The bifunctional nature of this molecule, possessing both a carboxylic acid and an aminocarbonylphenyl moiety, allows for its incorporation into polymeric dye structures or high-performance pigments. High-performance pigments are a class of organic and inorganic pigments that provide exceptional durability and color strength, making them suitable for demanding applications like automotive coatings, plastics, and electronics. jove.comajol.info

Role in High-Performance Pigments

Derivatives of "this compound" could be utilized in the synthesis of complex heterocyclic pigments. For instance, the core structure could be a precursor to benzimidazolone or quinacridone pigments, which are known for their excellent stability. The presence of the amide and carboxylic acid groups can enhance intermolecular hydrogen bonding within the crystal lattice of the pigment, which often contributes to improved lightfastness and resistance to solvents.

Applications in Polymer Chemistry

In the realm of polymer chemistry, "this compound" can be considered a monomer for the synthesis of aromatic polyamides, also known as aramids. researchgate.netbit.edu.cnuakron.eduresearchgate.net Aramids, such as Poly(m-phenylene isophthalamide), are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. researchgate.netbit.edu.cnresearchgate.net The structure of "this compound" is essentially a pre-formed segment of an isophthalamide-based polymer.

By modifying the aminocarbonyl group to a primary amine and the carboxylic acid to an acyl chloride, this molecule can undergo polycondensation reactions to form novel aramids. The resulting polymers could possess unique properties due to the specific meta-substitution pattern of the aromatic rings, potentially leading to materials with tailored solubility, processability, and thermal characteristics. researchgate.net Furthermore, the incorporation of chromophoric units into the polymer backbone or as pendant groups can lead to the development of colored or even fluorescent high-performance plastics. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "3-(3-Aminocarbonylphenyl)benzoic acid". The development of a robust HPLC method is crucial for purity assessment, isomer separation, and quantification.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the separation of moderately polar to non-polar compounds. For "this compound," a C18 or a phenyl-hexyl stationary phase would be a suitable starting point. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid/acetate buffer to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile or methanol (B129727). researchgate.netrsc.orghelixchrom.com

Mixed-mode chromatography, which utilizes stationary phases with both reverse-phase and ion-exchange characteristics, can offer superior selectivity for separating isomers and related impurities that may not be resolved by RP-HPLC alone. helixchrom.com An Amaze HA column, for instance, can provide both reversed-phase and anion-exchange retention mechanisms, which would be beneficial for separating "this compound" from its isomers or acidic and basic impurities. helixchrom.com

A hypothetical gradient elution method for purity assessment is presented in the table below:

Table 1: Hypothetical HPLC Gradient for Purity Analysis

Time (minutes) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 95 5 1.0
20.0 5 95 1.0
25.0 5 95 1.0
25.1 95 5 1.0

This interactive table outlines a potential gradient elution program for the separation of "this compound" and its potential impurities.

For routine analysis and quantification, a UV-Vis detector is commonly employed with HPLC. The aromatic nature of "this compound" suggests it will have significant UV absorbance. The primary absorbance maxima would likely be in the range of 200-300 nm. A photodiode array (PDA) detector would be advantageous as it can acquire the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.

Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. researchgate.net Mass spectrometry can provide molecular weight information and fragmentation patterns, which are invaluable for unequivocal peak identification, especially for metabolites or degradation products in complex matrices. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid.

Table 2: Expected Mass Spectrometric Data

Ionization Mode Expected Ion m/z
ESI Negative [M-H]⁻ 240.06
ESI Positive [M+H]⁺ 242.08

This interactive table presents the expected mass-to-charge ratios for "this compound" under different ionization conditions.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its low volatility and the presence of polar functional groups (-COOH and -CONH2) which can lead to poor peak shape and thermal decomposition. researchgate.netsemanticscholar.org

To overcome these limitations, derivatization is necessary. researchgate.netsemanticscholar.org A common approach is silylation, where the active hydrogens in the carboxylic acid and amide groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create the more volatile TMS-derivative of the molecule. researchgate.net

The derivatized sample can then be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane). Detection can be achieved using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. researchgate.netspectrabase.comscholarsresearchlibrary.comresearchgate.net

Spectrophotometric Techniques (UV-Vis) for Quantitative Analysis in Solution

UV-Vis spectrophotometry can be a simple and rapid method for the quantitative analysis of "this compound" in solutions where it is the sole absorbing species or where interfering substances have negligible absorbance at the wavelength of maximum absorbance (λmax). The presence of the benzamide and benzoic acid moieties suggests that the compound will exhibit characteristic UV absorption bands. acs.orgcdnsciencepub.com Amides typically show a weak n→π* transition around 215 nm.

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Table 3: Hypothetical UV-Vis Spectrophotometric Data

Concentration (mg/L) Absorbance at λmax
1 0.152
5 0.758
10 1.515
15 2.273

This interactive table shows example data for a UV-Vis calibration curve for "this compound".

Potentiometric Titration for Acid-Base Characterization and Purity Determination

Potentiometric titration is a highly accurate method for determining the purity of acidic or basic compounds and for characterizing their acid-base properties (pKa). researchgate.netdergipark.org.trlibretexts.org Given the presence of a carboxylic acid group, "this compound" can be assayed by titrating a solution of the compound with a standardized strong base, such as sodium hydroxide (B78521). dergipark.org.tr

The titration is monitored by measuring the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of base added are equal to the moles of the acidic analyte, can be determined from the inflection point of the titration curve. The purity of the sample can then be calculated. The pKa of the carboxylic acid group can be determined from the pH at the half-equivalence point. dergipark.org.tr

This technique is particularly useful for the primary characterization of a new batch of the compound and for establishing a reference standard. researchgate.netsemanticscholar.orgdrugfuture.com

Future Research Directions and Conceptual Advancements for 3 3 Aminocarbonylphenyl Benzoic Acid

Exploration of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-(3-Aminocarbonylphenyl)benzoic acid, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key Research Directions:

Green Chemistry Approaches: Investigating one-pot reactions that combine multiple synthetic steps into a single, streamlined process can significantly improve efficiency. For instance, a "one-pot" oxo-reduction process has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde using carbonaceous bio-based materials in subcritical water, eliminating the need for metals and external hydrogen. researchgate.net This approach could be adapted and extended for the synthesis of this compound. The principles of green chemistry, such as maximizing atom economy, are crucial in designing these new routes. jk-sci.comnih.govprimescholars.com

Catalytic Methods: The use of novel catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. Research into catalytic amidation, for example, aims to replace stoichiometric activating agents with catalytic systems, where the only byproduct is water. researchgate.net Boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acid. unesp.brresearchgate.net Exploring similar catalytic systems for the final amidation step in the synthesis of this compound could lead to more sustainable processes.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the potential of engineered enzymes for the key bond-forming steps in the synthesis of the target molecule. Biocatalytic methods for producing benzoic acid from renewable feedstocks are already being developed and could serve as a starting point. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Challenges
One-Pot Reactions Reduced reaction time, lower solvent usage, higher overall yield.Optimization of reaction conditions for multiple steps.
Novel Catalysis Higher efficiency, lower energy consumption, reduced waste.Catalyst cost, stability, and reusability.
Biocatalysis High selectivity, mild conditions, use of renewable resources.Enzyme stability, substrate scope, and process scale-up.

Deepening Mechanistic Understanding of Complex Biological and Chemical Transformations

A thorough understanding of the mechanisms through which this compound and its derivatives interact with biological systems and undergo chemical transformations is critical for their rational design and application.

Future research in this area should focus on:

Biological Degradation Pathways: Investigating the metabolic fate of this compound in biological systems is crucial for assessing its biocompatibility and potential environmental impact. Studies on the microbial degradation of similar aromatic compounds, such as benzoic acid and its derivatives, reveal pathways involving ring hydroxylation and cleavage. researchgate.netresearchgate.netnih.gov Elucidating the specific enzymatic pathways responsible for the degradation of this compound would provide valuable insights.

Mechanism of Action in Biological Systems: If this compound or its derivatives show biological activity, understanding their mechanism of action at a molecular level is paramount. For instance, if a derivative is found to be an enzyme inhibitor, detailed kinetic and structural studies would be necessary to understand how it binds to the active site and exerts its effect.

Chemical Transformation Mechanisms: Investigating the mechanisms of chemical reactions involving this compound, such as cyclization or polymerization, can lead to the development of new materials with tailored properties. mdpi.comresearchgate.net For example, understanding the mechanism of amide bond formation is crucial for optimizing synthetic routes. dntb.gov.uanih.gov

Design and Synthesis of Advanced Derivatives with Optimized Potency, Selectivity, and Bioavailability

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with enhanced biological or material properties.

Key strategies for developing advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the parent compound and evaluating the impact on its activity can identify key functional groups and structural features responsible for its properties. This information can then be used to design more potent and selective derivatives. The design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors often involves similar aromatic carboxamide moieties. nih.govnih.gov

Bioavailability Enhancement: For derivatives intended for pharmaceutical applications, improving oral bioavailability is a critical challenge. Strategies such as modifying lipophilicity, introducing specific functional groups to enhance membrane permeability, or developing prodrugs can be explored. Studies on biphenyl (B1667301) benzoic acid derivatives have shown that modifications to the structure can significantly improve oral bioavailability. nih.govnih.gov

Targeted Modifications: Based on a deeper mechanistic understanding, derivatives can be designed to interact with specific biological targets with high selectivity, thereby minimizing off-target effects.

Integration into Multi-Functional Materials and Nanotechnology for Emerging Applications

The unique chemical structure of this compound, with its two functional groups and biphenyl-like core, makes it an attractive building block for the creation of advanced materials and for use in nanotechnology.

Potential applications to be explored include:

Functional Polymers: The dicarboxylic acid and amide functionalities allow for the incorporation of this molecule into polymers, such as polyamides or polyesters. researchgate.net These polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or electronic conductivity, making them suitable for applications in electronics, separation technologies, or as smart materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous MOFs. These materials could be designed for applications in gas storage, catalysis, or as sensors for specific molecules. nih.govresearchgate.netrsc.org

Functionalized Nanomaterials: The molecule can be used to functionalize the surface of nanoparticles, imparting specific properties to them. dntb.gov.ua For example, functionalized nanoparticles could be used for targeted drug delivery, where the this compound moiety acts as a recognition element or a linker for attaching other molecules. nih.govresearchgate.netnih.gov The self-assembly of such functionalized nanoparticles could lead to the formation of novel nanostructures with unique optical or electronic properties. nih.gov

Table 2: Potential Applications in Materials Science and Nanotechnology

Application AreaPotential Role of this compoundDesired Properties of Resulting Material
Functional Polymers Monomer unitHigh thermal stability, specific binding affinity, conductivity.
Metal-Organic Frameworks Organic linkerHigh porosity, catalytic activity, selective sensing.
Nanoparticle Functionalization Surface ligandTargeted delivery, enhanced stability, specific recognition.

Development of Advanced Computational Models for Predictive Research and Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules and materials.

Future research should leverage these tools to:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netajgreenchem.com This information can provide insights into its chemical behavior and guide the design of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or material properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Virtual Screening: For drug discovery applications, pharmacophore models can be generated based on the key structural features required for biological activity. nih.govmonash.edu These models can then be used to virtually screen large compound libraries to identify new potential drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as proteins or polymers, at an atomic level. nih.gov This can help in understanding the mechanism of action of biologically active derivatives or the self-assembly processes in materials.

Predictive ADME Models: For pharmaceutical development, computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Addressing Challenges in Research Scale-Up and Translation of Laboratory Findings to Broader Applications

The successful translation of promising laboratory findings into real-world applications requires overcoming challenges related to process scale-up and manufacturing.

Key considerations for future work include:

Process Optimization and Scale-Up: Developing a robust and scalable synthesis process is crucial for the industrial production of this compound or its derivatives. This involves optimizing reaction parameters, minimizing the use of hazardous reagents, and developing efficient purification methods. researchgate.netnih.gov

Regulatory Considerations: For applications in pharmaceuticals or materials that come into contact with humans or the environment, a thorough evaluation of the safety and toxicity of the compound and its derivatives will be required to meet regulatory standards.

Q & A

Q. What are the common synthetic routes for 3-(3-aminocarbonylphenyl)benzoic acid, and how do reaction conditions influence yield?

The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing aryl-substituted benzoic acids. For example, 3-iodobenzoic acid can react with phenylboronic acid derivatives in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., NaOH) to form biphenyl carboxylic acids like 3-phenylbenzoic acid . Key factors include catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity (often aqueous/organic mixtures). Yields typically range from 60–85%, with impurities arising from incomplete dehalogenation or homocoupling byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

  • LC-MS : Provides molecular weight confirmation and purity assessment via retention time and mass-to-charge ratio (e.g., molecular ion [M+H]⁺ at m/z 256.2 for C₁₄H₁₁NO₃) .
  • ¹H/¹³C NMR : Resolves substituent positions on the aromatic rings. For example, the carboxamide proton (-CONH₂) appears as a singlet near δ 6.8–7.2 ppm, while carboxylic acid protons (-COOH) are typically absent due to exchange broadening .
  • X-ray crystallography : Confirms spatial arrangement, as seen in related compounds where dihedral angles between aromatic planes range from 15–30° .

Q. How is this compound utilized in material science or pharmacology?

This compound serves as a precursor for metal-organic frameworks (MOFs) due to its bifunctional (-COOH and -CONH₂) groups, which enhance coordination with transition metals like cobalt or zinc . In pharmacology, it is a scaffold for protease inhibitors, where the carboxamide group participates in hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How can conflicting NMR and LC-MS data for this compound derivatives be resolved?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in carboxamide groups) or residual solvents. Strategies include:

  • Variable-temperature NMR : Suppresses exchange broadening to resolve labile protons.
  • High-resolution MS : Differentiates isobaric impurities (e.g., m/z 256.0824 vs. 256.0741 for C₁₄H₁₁NO₃ vs. C₁₅H₁₃NO₂).
  • Deuterium exchange : Identifies exchangeable protons (e.g., -NH₂ in D₂O) .

Q. What strategies improve regioselectivity in the Suzuki coupling of 3-halobenzoic acids?

  • Directed ortho-metalation : Use of directing groups (e.g., -CONH₂) to control cross-coupling sites .
  • Ligand design : Bulky ligands like SPhos or XPhos reduce homocoupling by stabilizing the Pd(0) intermediate .
  • Microwave-assisted synthesis : Shortens reaction time (10–30 min vs. 12–24 h) and minimizes side reactions .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilicity : Carboxylic acid groups exhibit higher electrophilicity indices (~3.5 eV) compared to carboxamide (~2.8 eV), directing nucleophilic attacks .
  • Transition states : Predict activation barriers for Suzuki coupling (~25–30 kcal/mol) .

Data Contradiction and Validation

Q. Why might HPLC purity assessments conflict with NMR integration results?

  • Ion suppression in LC-MS : Co-eluting impurities with similar m/z ratios may go undetected.
  • NMR invisibility : Rapid relaxation of quadrupolar nuclei (e.g., ¹⁴N in -CONH₂) can skew integration .
  • Solution : Combine orthogonal methods (e.g., UV-Vis at λ = 270 nm for aromatic systems and elemental analysis) .

Q. How to address discrepancies in reported crystallographic data for similar benzoic acid derivatives?

Variations in unit cell parameters (e.g., ±0.05 Å in bond lengths) often stem from:

  • Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) induce distinct packing modes.
  • Thermal motion : Higher B-factors (>5 Ų) for flexible substituents like -CONH₂ .

Methodological Best Practices

Q. What protocols minimize degradation during storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Purity checks : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) every 6 months .

Q. How to optimize reaction workup for polar byproducts in Suzuki couplings?

  • Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid while retaining boronate esters in the organic phase.
  • Chelating resins : Remove residual Pd using Dowex M4195, achieving <10 ppm metal content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.